molecular formula C3H7NO2S B3024153 Isothiazolidine 1,1-dioxide CAS No. 5908-62-3

Isothiazolidine 1,1-dioxide

Cat. No. B3024153
CAS RN: 5908-62-3
M. Wt: 121.16 g/mol
InChI Key: XGYCWCIGCYGQFU-UHFFFAOYSA-N
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Description

Isothiazolidine 1,1-dioxide is a chemical compound with the empirical formula C3H7NO2S . It is also known by other names such as 1,1-Dioxo-isothiazolidine . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Isothiazolidine 1,1-dioxide involves multi-component protocols for small molecular probe discovery . It has been used in the formation of various compounds such as 4-benzoyl-2-methylisothiazol-3(2H)-one through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .


Molecular Structure Analysis

The molecular structure of Isothiazolidine 1,1-dioxide consists of a five-membered heterocyclic ring . The molecule contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 sulfonamide .


Chemical Reactions Analysis

Isothiazolidine 1,1-dioxide participates in various chemical reactions. For instance, it is involved in one-pot, multi-component protocols for small molecular probe discovery .


Physical And Chemical Properties Analysis

Isothiazolidine 1,1-dioxide has a molecular weight of 121.16 . It is a liquid in its pure form .

Scientific Research Applications

Anti-Arthritic Applications

Isothiazolidine 1,1-dioxide derivatives have been identified as potential antiarthritic agents. Notably, compounds like S-2474, which feature the isothiazolidine 1,1-dioxide (gamma-sultam) skeleton, have shown promising results in in vitro assays and animal arthritic models. These compounds are effective in inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as reducing interleukin-1 production, without causing ulcerogenic activities. S-2474, in particular, has reached clinical trial stages for its antiarthritic potential (Inagaki et al., 2000); (Inagaki, 2003).

Synthetic Chemistry and Library Synthesis

Isothiazolidine 1,1-dioxide serves as a core scaffold in synthetic chemistry, enabling the construction of libraries for small molecular probe discovery. Techniques such as one-pot click/aza-Michael or click/OACC esterification protocols have been employed to generate diverse compounds. This approach facilitates rapid generation of a vast array of triazole-containing isothiazolidine 1,1-dioxides for various applications (Rolfe et al., 2011).

Novel Chemical Reactions and Synthesis

Research has explored novel chemical reactions involving isothiazolidine 1-oxide, revealing its versatile nature in synthetic chemistry. The compound's reactions at the nitrogen and α-sulfinyl carbon have been particularly noteworthy. These reactions have led to the creation of unique cyclic sulfinamides and other derivatives, expanding the chemical utility of isothiazolidine 1-oxide (Semko et al., 1993).

Cyclin-Dependent Kinase Inhibitors in Cancer Research

Isothiazolidine 1,1-dioxide derivatives have been studied for their role as cyclin-dependent kinase (CDK) inhibitors. These compounds, particularly those modified with 1λ(6)-isothiazolidine-1,1-dioxide at specific positions, have shown promising results in inhibiting CDK1 and CDK2. Their potential as anti-proliferative agents in cancer cell lines like EJ, HCT116, SW620, and A549 has been highlighted, indicating their relevance in cancer research (Lee et al., 2008).

Chiral Auxiliary in Stereoselective Synthesis

Isothiazole 1,1-dioxides have found applications as chiral auxiliaries in stereoselective synthesis. They have been used in various asymmetric reactions, including alkylations, acylations, and aldolizations. These compounds have contributed to the development of new synthetic methods and biological applications, proving their versatility in organic chemistry (Schulze & Illgen, 1997).

Vascular Smooth Muscle Cell Proliferation Inhibition

Isothiazole dioxide derivatives have been investigated for their potential in inhibiting vascular smooth muscle cell proliferation. These compounds, particularly those with specific substitutions, have demonstrated an ability to affect the protein farnesylation process, influencing cell cycle progression and proliferation. This suggests potential applications in cardiovascular diseases and related therapeutic areas (Ferri et al., 2005).

Safety And Hazards

Isothiazolidine 1,1-dioxide is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

properties

IUPAC Name

1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYCWCIGCYGQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348987
Record name isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolidine 1,1-dioxide

CAS RN

5908-62-3
Record name isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanesultam
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
M Inagaki, T Tsuri, H Jyoyama, T Ono… - Journal of medicinal …, 2000 - ACS Publications
Various 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives containing an antioxidant moiety, 2,6-di-tert-butylphenol substituent, were prepared. Some compounds, which have a …
Number of citations: 213 pubs.acs.org
A Rolfe, TO Painter, N Asad, MY Hur… - ACS Combinatorial …, 2011 - ACS Publications
The construction of two libraries of triazole-containing isothiazolidine 1,1-dioxides is reported utilizing either a one-pot click/aza-Michael or click/OACC esterification protocol. One core …
Number of citations: 11 pubs.acs.org
VV Izhyk, AO Poliudov, AV Dobrydnev, TV Omelian… - Tetrahedron, 2022 - Elsevier
Herein we present short and cost-effective synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates starting from commercially available α-amino acid ester hydrochlorides. These …
Number of citations: 1 www.sciencedirect.com
MS Dyachenko, AV Dobrydnev, YM Volovenko - Molecular Diversity, 2018 - Springer
The reactivity of the 4-amino-2,3-dihydro-1H-1λ 6 -isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has not been studied sufficiently. Here we describe the chemical properties of …
Number of citations: 11 link.springer.com
G Luisi, F Pinnen - Archiv der Pharmazie, 1993 - hero.epa.gov
IPA COPYRIGHT: ASHP The synthesis of (S)-isothiazolidine-1, 1-dioxide-3-carboxylic acid, the sulfonamido analog of pyroglutamic acid, is reported. The protocol of its insertion into a …
Number of citations: 1 hero.epa.gov
J Ma, H Liu, X He, Z Chen, Y Liu, C Hou, Z Sun… - Organic …, 2021 - ACS Publications
A nickel-catalyzed C–H cyanation reaction of arenes has been developed using 2-cyanoisothiazolidine 1,1-dioxide as an electrophilic cyanation reagent. Many different directing …
Number of citations: 8 pubs.acs.org
G Luisi, FE Pinnen - ARCHIV DER PHARMAZIE, 1993 - ricerca.unich.it
Synthesis and properties of (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid, a new gamma-sultam analogue of pyroglutamic acid IRIS IRIS Home Sfoglia Macrotipologie & tipologie Autore …
Number of citations: 14 ricerca.unich.it
J Lee, T Park, S Jeong, KH Kim, C Hong - Bioorganic & medicinal …, 2007 - Elsevier
A novel series of 3-hydroxychromones were prepared and found to be CDK inhibitors. Isothiazolidine 1,1-dioxide analogues showed potent CDK1 and CDK2 inhibitory activities and …
Number of citations: 47 www.sciencedirect.com
E Cleator, FJ Sheen, MM Bio, KMJ Brands, AJ Davies… - Tetrahedron letters, 2006 - Elsevier
A novel and efficient synthesis of a range of racemic and enantioenriched N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides is described. The …
Number of citations: 11 www.sciencedirect.com
M Inagaki, N Haga, M Kobayashi, N Ohta… - The Journal of …, 2002 - ACS Publications
We have developed an efficient and E-selective synthesis of an antiarthritic drug candidate (E)−(5)−(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-…
Number of citations: 18 pubs.acs.org

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